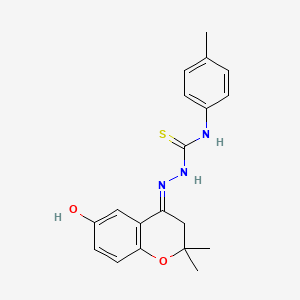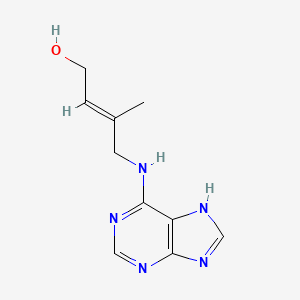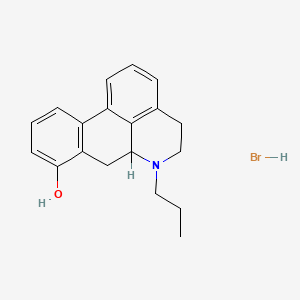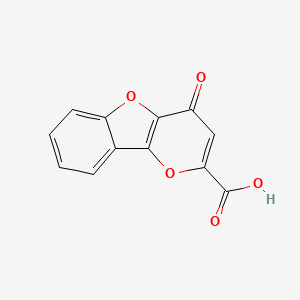
Thalassemine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalassemine is a non-proteinogenic L-alpha-amino acid.
Aplicaciones Científicas De Investigación
1. Psychological Well-being in Thalassemia Patients
Thalassemia, a chronic hereditary disease, has significant impacts on patients' mental health. A study by Babaei et al. (2019) found that resilience and stress management training positively affect the psychological well-being of patients with Thalassemia Major. This indicates the importance of psychological support in managing thalassemia.
2. Oxidative Stress and Lipid Peroxidation
Thalassemic erythrocytes experience higher oxidative stress. Research by Prof. Dr. Soleiman Mahjoub et al. (2007) suggests that treatments with beta-carotene and vitamin E can significantly reduce lipid peroxidation in erythrocytes membranes of beta-thalassemia patients, potentially useful in patient management.
3. Raman Spectroscopy in Thalassemia
A. D. De Luca et al. (2008) used Raman Tweezers to investigate the effects of thalassemia on single cells. They found a reduction in oxygenation capability and increased membrane rigidity in beta-thalassemic erythrocytes, highlighting the potential of Raman spectroscopy in monitoring blood diseases.
4. Hypercoagulable State in Thalassemia
Thalassemia patients exhibit a chronic hypercoagulable state, as shown by A. Eldor & E. Rachmilewitz (2002). Understanding this aspect is crucial for preventing thromboembolic events in these patients.
5. Chelation Therapy and Quality of Life
An educational program on chelation therapy improved the knowledge and quality of life in thalassemic children, according to a study by Omayma Abu Samra et al. (2015). This underscores the importance of patient and caregiver education in disease management.
6. Kidney Dysfunction in Thalassemia
H. Sadia et al. (2022) explored renal dysfunction in young thalassemic individuals. They observed increased levels of cystatin C and proteinuria, indicating the need for early monitoring of renal dysfunction in these patients.
7. Iron Overload and Organ Impact
A study by A. Taher & Antoine N. Saliba (2017) discusses the varying impact of iron overload on different organs in thalassemia, emphasizing the need for tailored chelation therapy based on organ involvement.
8. Family-Centered Empowerment Model
The family-centered empowerment model significantly improved the quality of life of school-age thalassemic children, as per Alah Yari A.A.Gh. et al. (2006). This highlights the role of family-centered approaches in managing chronic diseases like thalassemia.
9. Superoxide Dismutase in Thalassemia
Lantip Rujito et al. (2015) observed reduced superoxide dismutase intensity in thalassemic patients, suggesting a disturbance in the oxidant-antioxidant balance due to iron overload.
10. Coping Strategies Training for Adolescents
F. Hashemi et al. (2015) highlighted the effectiveness of coping strategies training in improving problem-focused coping strategies among thalassemic adolescents, emphasizing the importance of psychological interventions in chronic disease management Hashemi et al. (2015).
Propiedades
Número CAS |
40524-74-1 |
|---|---|
Nombre del producto |
Thalassemine |
Fórmula molecular |
C8H19N4O6P |
Peso molecular |
298.23 g/mol |
Nombre IUPAC |
(2S)-3-[2-(diaminomethylideneamino)ethoxy-hydroxyphosphoryl]oxy-2-(dimethylamino)propanoic acid |
InChI |
InChI=1S/C8H19N4O6P/c1-12(2)6(7(13)14)5-18-19(15,16)17-4-3-11-8(9)10/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)(H4,9,10,11)/t6-/m0/s1 |
Clave InChI |
FRAIHXIYAIPKII-LURJTMIESA-N |
SMILES isomérico |
CN(C)[C@@H](COP(=O)(O)OCCN=C(N)N)C(=O)O |
SMILES |
CN(C)C(COP(=O)(O)OCCN=C(N)N)C(=O)O |
SMILES canónico |
CN(C)C(COP(=O)(O)OCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)

![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)


![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)


![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)

